4-Chloro-2-(pyridin-4-yl)phenol
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Overview
Description
4-Chloro-2-(pyridin-4-yl)phenol: is an organic compound that belongs to the class of phenols and pyridines It is characterized by the presence of a chloro group at the fourth position of the phenol ring and a pyridinyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(pyridin-4-yl)phenol can be achieved through several methods. One common approach involves the reaction of 4-chlorophenol with 4-bromopyridine under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(pyridin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-chloro-2-(pyridin-4-yl)quinone.
Reduction: Formation of 2-(pyridin-4-yl)phenol.
Substitution: Formation of 4-amino-2-(pyridin-4-yl)phenol or 4-thio-2-(pyridin-4-yl)phenol.
Scientific Research Applications
Chemistry: 4-Chloro-2-(pyridin-4-yl)phenol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. Its structure allows it to interact with active sites of enzymes, making it a candidate for drug development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its ability to modulate biological pathways makes it a valuable compound for therapeutic research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(pyridin-4-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the pyridinyl group can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
- 4-Chloro-2-(pyridin-2-yl)phenol
- 4-Chloro-2-(pyridin-3-yl)phenol
- 4-Chloro-2-(pyridin-5-yl)phenol
Comparison: 4-Chloro-2-(pyridin-4-yl)phenol is unique due to the position of the pyridinyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a distinct compound in terms of its applications and effects.
Properties
Molecular Formula |
C11H8ClNO |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
4-chloro-2-pyridin-4-ylphenol |
InChI |
InChI=1S/C11H8ClNO/c12-9-1-2-11(14)10(7-9)8-3-5-13-6-4-8/h1-7,14H |
InChI Key |
UNLPFKLFDKKHNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=NC=C2)O |
Origin of Product |
United States |
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